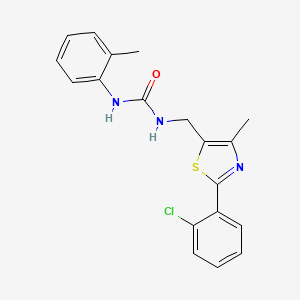
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H18ClN3OS and its molecular weight is 371.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula: C21H22ClN3O3S
- Molecular Weight: 431.9 g/mol
- CAS Number: 1421442-17-2
The compound consists of a thiazole ring, a chlorophenyl group, and a urea moiety, which contribute to its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity. The exact targets can vary based on the biological context:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation: It could interact with receptors, altering signaling pathways that influence cellular responses.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazole compounds can induce apoptosis in cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HeLa | 7.01 ± 0.60 |
| Example B | MCF-7 | 8.55 ± 0.35 |
| Example C | A549 | 14.31 ± 0.90 |
These findings suggest that the thiazole structure is crucial for enhancing antitumor activity, potentially making this compound a candidate for further development in cancer therapy .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Preliminary studies on related thiazole derivatives have shown moderate to good activity against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
These results indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to or including variations of this compound:
- Anticancer Research : A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction .
- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of synthesized thiazole compounds against common pathogens, revealing promising results that warrant further exploration .
- Mechanistic Insights : Research has focused on elucidating the binding interactions between these compounds and their molecular targets using computational modeling and biochemical assays .
特性
IUPAC Name |
1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-12-7-3-6-10-16(12)23-19(24)21-11-17-13(2)22-18(25-17)14-8-4-5-9-15(14)20/h3-10H,11H2,1-2H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDWQYHIJYZTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













